3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE 3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13254610
InChI: InChI=1S/C25H32N2O6/c1-3-31-24(29)18-11-12-21-19(15-18)22(20(16-27-21)25(30)32-4-2)26-13-8-14-33-23(28)17-9-6-5-7-10-17/h11-12,15-17H,3-10,13-14H2,1-2H3,(H,26,27)
SMILES: CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3CCCCC3
Molecular Formula: C25H32N2O6
Molecular Weight: 456.5 g/mol

3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

CAS No.:

Cat. No.: VC13254610

Molecular Formula: C25H32N2O6

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

3,6-DIETHYL 4-{[3-(CYCLOHEXANECARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE -

Specification

Molecular Formula C25H32N2O6
Molecular Weight 456.5 g/mol
IUPAC Name diethyl 4-[3-(cyclohexanecarbonyloxy)propylamino]quinoline-3,6-dicarboxylate
Standard InChI InChI=1S/C25H32N2O6/c1-3-31-24(29)18-11-12-21-19(15-18)22(20(16-27-21)25(30)32-4-2)26-13-8-14-33-23(28)17-9-6-5-7-10-17/h11-12,15-17H,3-10,13-14H2,1-2H3,(H,26,27)
Standard InChI Key OIUJSODTSDASRQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3CCCCC3
Canonical SMILES CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3CCCCC3

Introduction

Key Features:

  • The compound is likely lipophilic due to the presence of ethyl groups and the cyclohexane moiety.

  • The amino group functionalization suggests potential biological activity.

Pharmaceuticals

  • Drug Development:

    • The quinoline scaffold is commonly used in antimalarial drugs (e.g., chloroquine). Functionalized derivatives like this compound could exhibit pharmacological effects such as antimicrobial or anticancer activity.

    • The ester groups may enhance solubility or bioavailability.

  • Neurodegenerative Diseases:

    • Similar quinoline derivatives have been explored for Alzheimer's disease due to their ability to inhibit cholinesterases and monoamine oxidases (MAOs), which are implicated in neurodegeneration .

Material Science

  • Quinoline derivatives are used in optoelectronic materials due to their photophysical properties. This compound's structure may allow for applications in dye-sensitized solar cells or organic light-emitting diodes (OLEDs).

Synthesis Pathways

The synthesis of such compounds typically involves multi-step organic reactions:

  • Quinoline Core Formation:

    • Quinoline derivatives are synthesized via the Skraup synthesis, which involves aniline derivatives and glycerol in the presence of an acid catalyst.

  • Ester Functionalization:

    • The introduction of ester groups at specific positions on the quinoline ring can be achieved through selective esterification reactions.

  • Amino Group Substitution:

    • The amino group substitution with a propyl chain bearing a cyclohexanecarbonyl moiety likely involves nucleophilic substitution or amidation reactions.

  • Purification:

    • Final purification steps may include recrystallization or chromatographic techniques to ensure compound purity.

Biological Activity and Research Findings

Although specific studies on this compound are unavailable, related quinoline derivatives have shown:

  • Anticancer Activity:

    • Quinoline esters have demonstrated cytotoxicity against cancer cell lines such as HCT-116 and MCF-7 .

  • Antimicrobial Properties:

    • Quinoline-based compounds are known for their broad-spectrum antimicrobial effects.

  • Neuroprotective Effects:

    • Compounds targeting MAOs and cholinesterases have shown promise in mitigating neurodegenerative conditions like Alzheimer's disease .

Data Table: Comparative Analysis of Quinoline Derivatives

Property3,6-Diethyl Quinoline DerivativeRelated Quinoline Compounds
Molecular WeightEstimated based on structureVaries depending on substitutions
LipophilicityHighModerate to high
Biological TargetUnknownCholinesterases, MAOs
Potential ApplicationsPharmaceuticals, materialsAntimalarial drugs, optoelectronics
Synthetic ComplexityHighModerate to high

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